![molecular formula C11H21NO4 B3428107 2-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid CAS No. 64727-35-1](/img/structure/B3428107.png)
2-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid
Overview
Description
2-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid (Boc-4-methylpentanoic acid) is a branched amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety. Its molecular formula is C₁₂H₂₃NO₄ (MW: 245.32 g/mol), with one defined stereocenter at the α-carbon . The Boc group is widely used in peptide synthesis to protect amines during coupling reactions, enabling selective deprotection under mild acidic conditions . This compound serves as a versatile intermediate in pharmaceuticals, particularly for ACE2 inhibitors and anticancer agents .
Mechanism of Action
Target of Action
Compounds with similar structures, such as (4-{4-[(tert-butoxycarbonyl)amino]-2,2-bis(ethoxycarbonyl)butyl}phenyl)sulfamic acid, have been found to interact with the receptor-type tyrosine-protein phosphatase beta .
Mode of Action
The tert-butoxycarbonyl (boc) group is known to be a protecting group used in organic synthesis . It can be added to amines under aqueous conditions, protecting these functional groups from unwanted reactions during the synthesis process .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of various bioactive molecules, suggesting that they may play a role in multiple biochemical pathways .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of the boc group, which can enhance the solubility of the compound .
Result of Action
The presence of the boc group suggests that it may play a role in protecting amines during the synthesis of bioactive compounds, potentially influencing the structure and function of these molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the removal of the Boc group can be accomplished with strong acids , suggesting that the compound’s action may be influenced by the pH of the environment. Additionally, the compound’s stability could be affected by temperature, as the Boc group can be added under aqueous conditions .
Biological Activity
2-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid, also known by its chemical structure as Boc-DL-leucine, is a derivative of the amino acid leucine. This compound is notable for its applications in medicinal chemistry and biochemistry, particularly as a building block in peptide synthesis and as a potential therapeutic agent. The biological activity of Boc-DL-leucine has been investigated in various studies, revealing insights into its pharmacological properties and mechanisms of action.
- Chemical Formula : C₉H₁₉NO₃
- Molecular Weight : 175.25 g/mol
- CAS Number : 64727-35-1
Biological Activity Overview
Boc-DL-leucine exhibits several biological activities that are relevant to its use in research and potential therapeutic applications. These include:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : Research indicates that amino acid derivatives, including Boc-DL-leucine, can inhibit PTPs, which are critical regulators of insulin signaling pathways. This inhibition can enhance insulin sensitivity and may have implications for treating metabolic disorders such as Type II diabetes .
- Amino Acid Transport Modulation : Studies have shown that Boc-DL-leucine can influence amino acid transport mechanisms in cells. It has been evaluated for its uptake in glioma cells, where it demonstrated the ability to modulate transport systems A and L, potentially affecting tumor growth and metabolism .
The biological effects of Boc-DL-leucine are primarily mediated through its interactions with various cellular pathways:
- PTP Inhibition : By binding to PTPs, Boc-DL-leucine alters their activity, leading to enhanced insulin signaling and improved glucose metabolism .
- Transport System Interaction : The compound's structure allows it to be recognized by amino acid transporters, facilitating its uptake into cells. This property is crucial for its role in modulating cellular functions related to growth and metabolism .
Case Studies and Research Findings
Several studies have explored the biological activity of Boc-DL-leucine:
- Study on Insulin Sensitivity : A study demonstrated that Boc-DL-leucine significantly reduced the activity of PTP1B, leading to increased insulin sensitivity in vitro. The docking studies suggested strong binding affinities between the compound and active sites of PTPs .
- Amino Acid Uptake Assays : In a glioma model, Boc-DL-leucine was tested for its ability to enhance amino acid uptake. The results indicated that it could increase the influx of specific amino acids into tumor cells, suggesting a potential strategy for targeting glioblastoma through metabolic modulation .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Aromatic and Halogenated Derivatives
- MLN-4760: (S,S)-2-{1-Carboxy-2-[3-(3,5-dichlorobenzyl)-3H-imidazol-4-yl]-ethylamino}-4-methylpentanoic acid Contains a dichlorobenzyl-imidazole group, enhancing ACE2 inhibition via hydrophobic and halogen bonding interactions. Exhibits 8× stronger activity than lauric acid derivatives .
- MPI126c: (S)-2-((2S,3R)-3-(tert-butoxy)-2-((((3-chlorobenzyl)oxy)carbonyl)amino)butanamido)-4-methylpentanoic acid A chlorobenzyl-substituted analog with improved cellular potency due to increased lipophilicity (logP: 3.2) .
Ester and Amide Derivatives
- Compound 5/9: (R/S)-2-((3-((tert-Butoxycarbonyl)amino)propanoyl)oxy)-4-methylpentanoic acid Esterification with β-alanine introduces a polar side chain, altering solubility (logP: 1.8 vs. 2.5 for parent compound). Stereoisomers (R vs. S) show divergent pharmacokinetic profiles .
- Compound 39: (R)-Boc-4-methylpentanoate ester linked to a pyridinylbenzyl group Extended half-life (t₁/₂: 12 h) due to reduced renal clearance compared to carboxylate forms .
Trifluoromethyl and Sulfur-Containing Analogs
- 2-{[(tert-Butoxy)carbonyl]amino}-4-methyl-2-(trifluoromethyl)pentanoic acid CF₃ substitution lowers pKa (2.48 vs. 4.2 for parent), enhancing membrane permeability .
- 2-[(1,1-Dioxo-1S⁶-thiolan-3-yl)amino]-4-methylpentanoic acid Sulfonyl group improves metabolic stability (t₁/₂ in plasma: 6 h vs. 2 h for parent) .
Stereochemical Modifications
- (R)- vs. (S)-Boc-4-methylpentanoic acid The (R)-enantiomer (CAS: 132605-96-0) is preferred in ACE2 inhibitor synthesis due to higher binding affinity (IC₅₀: 0.8 μM vs. 12 μM for S-form) .
- (2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid Biphenyl substitution and dual stereocenters confer nanomolar potency against protease targets .
Properties
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXGYYOJGPFFJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13139-15-6, 64727-35-1 | |
Record name | tert-Butoxycarbonylleucine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108690 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-((tert-butoxycarbonyl)amino)-4-methylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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